molecular formula C16H22OSi2 B1214589 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane CAS No. 56-33-7

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Cat. No. B1214589
Key on ui cas rn: 56-33-7
M. Wt: 286.51 g/mol
InChI Key: YQJPWWLJDNCSCN-UHFFFAOYSA-N
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Patent
US07700072B2

Procedure details

An acetonitrile solution of [Re(O)(hoz)2][B(C6F5)] (0.050 g, 0.040 mmol) was treated with water (3 mL, 166 mmol) in a Schlenk tube. Phenyldimethyl silane (1 mL, 6.53 mmol) was then added and the evolution of hydrogen was monitored using a glass evolution apparatus. Upon cessation of hydrogen evolution the reaction mixture was poured onto ice and treated with pentane to precipitate the catalyst. The mixture was filtered and the organic layer was extracted with diethyl ether and pentane. The solution was dried with anhydrous MgSO4 and filtered. Pentane and ether were removed in vacuo to afford 88% isolated yield of PhMe2Si(OH) (95%) and (PhMe2Si)2O (5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[Re(O)(hoz)2][B(C6F5)]
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
5%

Identifiers

REACTION_CXSMILES
[C:1](#N)[CH3:2].[OH2:4].[C:5]1([SiH:11]([CH3:13])[CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[H][H]>CCCCC>[O:4]([Si:11]([C:2]1[CH:1]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:12])[CH3:5])[Si:11]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Name
[Re(O)(hoz)2][B(C6F5)]
Quantity
0.05 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH](C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the catalyst
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with diethyl ether and pentane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Pentane and ether were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 88%

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%
Name
Type
product
Smiles
O([Si](C)(C)C1=CC=CC=C1)[Si](C)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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